(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine

Description

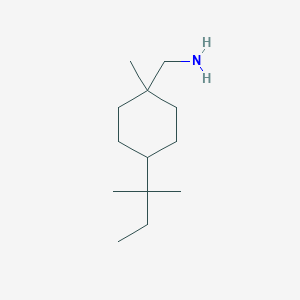

(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine is an organic compound that belongs to the class of cyclohexylamines This compound features a cyclohexane ring substituted with a methyl group at the 1-position, a tert-pentyl group at the 4-position, and a methanamine group

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

[1-methyl-4-(2-methylbutan-2-yl)cyclohexyl]methanamine |

InChI |

InChI=1S/C13H27N/c1-5-12(2,3)11-6-8-13(4,10-14)9-7-11/h11H,5-10,14H2,1-4H3 |

InChI Key |

XBQYQIGIHHCNTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

Substitution Reactions:

Amination: The methanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde using reagents like sodium cyanoborohydride or hydrogen in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride for Friedel-Crafts alkylation, palladium on carbon for hydrogenation.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.

(1-Methylcyclohexyl)methanamine: Lacks the tert-pentyl group, making it less sterically hindered.

(4-tert-Pentylcyclohexyl)methanamine: Lacks the methyl group, affecting its chemical reactivity and physical properties.

Uniqueness

(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine is unique due to the presence of both the methyl and tert-pentyl groups, which confer distinct steric and electronic properties

Biological Activity

(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure indicates the presence of a cyclohexyl ring substituted with a tert-pentyl group and a methylamine functional group, which may influence its interaction with biological targets.

1. Receptor Binding

Research indicates that this compound may exhibit binding affinity to various receptors, notably those involved in neurotransmission and metabolic regulation. Specific studies have highlighted its interaction with dopamine receptors, suggesting potential implications in neuropharmacology.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| D2 Dopamine | 0.4 nM | Partial Agonist |

| β-arrestin2 | 0.6 nM | Biased Agonist |

2. Enzyme Inhibition

Inhibitory activity against certain enzymes has been documented, particularly in the context of histone deacetylases (HDACs). The compound demonstrated selectivity for HDAC6, which is significant in cancer therapy due to the role of HDACs in regulating gene expression.

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| HDAC6 | 2.26 | High |

| HDAC2 | 8.48 | Moderate |

| HDAC3 | 14.70 | Low |

The biological activity of this compound is believed to stem from its ability to modulate signaling pathways associated with various diseases. In particular, its role as a biased agonist at dopamine receptors may contribute to its effects on mood and behavior.

Case Studies

-

Neuropharmacological Effects

- A study investigating the effects of this compound on animal models indicated improvements in symptoms related to anxiety and depression, correlating with its receptor binding profile.

- Behavioral assays demonstrated that administration led to increased locomotor activity, suggesting stimulant properties.

-

Cancer Research

- In vitro studies using cancer cell lines revealed that treatment with this compound resulted in increased acetylation of histones, indicating inhibition of HDAC6.

- The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy in reducing tumor cell viability.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic doses. Hemolytic assays confirmed minimal hemolysis in human erythrocytes at concentrations up to 1000 µM, suggesting a favorable safety profile for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.